2-Methyl-6-(o-tolyl)pyrimidin-4-amine

Conformational analysis Kinase inhibitor design Structure-activity relationship

2-Methyl-6-(o-tolyl)pyrimidin-4-amine (CAS 1159818-90-2) is a trisubstituted 4-aminopyrimidine Plk1 inhibitor scaffold. The ortho-tolyl group imposes steric restriction at the aryl-pyrimidine bond, creating a unique dihedral angle that alters ATP-pocket complementarity, selectivity, and metabolic stability versus 6-phenyl or 6-para-tolyl congeners. This substitution pattern is non-interchangeable—generic replacements will not recapitulate the same SAR position. The ~0.6 log unit cLogP increase over the 6-phenyl baseline enhances passive permeability while staying within drug-like space. Sourced at ≥98% purity, it minimizes impurity-driven artifacts in fluorescence polarization, TR-FRET, and SPR assays, ensuring lot-to-lot reproducibility for sustained kinase inhibitor optimization campaigns.

Molecular Formula C12H13N3
Molecular Weight 199.25 g/mol
Cat. No. B13319962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-6-(o-tolyl)pyrimidin-4-amine
Molecular FormulaC12H13N3
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2=CC(=NC(=N2)C)N
InChIInChI=1S/C12H13N3/c1-8-5-3-4-6-10(8)11-7-12(13)15-9(2)14-11/h3-7H,1-2H3,(H2,13,14,15)
InChIKeyJNMNHUVYBOYPKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-6-(o-tolyl)pyrimidin-4-amine – Core Structural Identity and Procurement Baseline


2-Methyl-6-(o-tolyl)pyrimidin-4-amine (CAS 1159818-90-2) is a trisubstituted pyrimidine featuring a methyl group at the 2-position, a primary amine at the 4-position, and an ortho-tolyl (2-methylphenyl) substituent at the 6-position. Its molecular formula is C₁₂H₁₃N₃ with a molecular weight of 199.25 g/mol. The compound belongs to the 4-aminopyrimidine class, which has been extensively explored as kinase inhibitor scaffolds, particularly as Plk1 (Polo-like kinase 1) inhibitor derivatives . The ortho-methyl substitution on the pendant aryl ring distinguishes it from the more common 6-phenyl or 6-para-tolyl analogs, introducing steric and electronic perturbations that can modulate target binding, metabolic stability, and physicochemical properties. This specific substitution pattern places the compound at a unique position within the 2-methyl-6-arylpyrimidin-4-amine chemical space, making direct substitution with generic analogs non-trivial for structure-activity relationship (SAR) studies and scaffold optimization campaigns.

Why Generic 6-Arylpyrimidin-4-amines Cannot Replace 2-Methyl-6-(o-tolyl)pyrimidin-4-amine in Focused SAR Programs


Within the 2-methyl-6-arylpyrimidin-4-amine subclass, even minor aryl substitution changes produce substantial shifts in biological activity, physicochemical properties, and synthetic compatibility . The ortho-tolyl group introduces a sterically demanding methyl substituent adjacent to the pyrimidine-aryl bond, which restricts rotational freedom and alters the dihedral angle between the two rings compared to the unsubstituted phenyl analog (2-methyl-6-phenylpyrimidin-4-amine, CAS 92289-38-8) . This conformational constraint directly impacts molecular recognition: in kinase inhibitor series, the out-of-plane orientation of the ortho-substituted aryl ring frequently dictates ATP-binding pocket complementarity and selectivity profile. Furthermore, the electron-donating methyl group modulates the electron density of the aromatic system, affecting both π-stacking interactions with target proteins and oxidative metabolism rates. Suppliers such as Labmix24 provide this compound at >98% purity specifically for research use as a Plk1 inhibitor derivative , underscoring that the exact substitution pattern – not merely the aminopyrimidine core – defines its utility. Generic replacements lacking the 2-methyl-6-(o-tolyl) pattern will not recapitulate the same SAR position and should not be interchanged without explicit re-validation of the intended biochemical or cellular phenotype.

Quantitative Differentiation Evidence: 2-Methyl-6-(o-tolyl)pyrimidin-4-amine versus Key Analogs


Ortho-Methyl Steric Effect: Dihedral Angle and Conformational Restriction versus 6-Phenyl Analog

The ortho-methyl group on the 6-aryl substituent introduces a steric clash with the pyrimidine ring hydrogens, forcing the aryl ring into a significantly twisted conformation relative to the planar or near-planar geometry observed for the 6-phenyl analog. In related 6-arylpyrimidine systems, ortho-substitution increases the pyrimidine-aryl dihedral angle by 40–60° compared to unsubstituted phenyl derivatives [1]. For the target compound, this sterically enforced non-coplanarity directly impacts ATP-binding site complementarity in kinase targets such as Plk1, where the twisted aryl orientation can access hydrophobic sub-pockets inaccessible to the flatter 6-phenyl analog [2]. This conformational differentiation is a primary driver of target selectivity within 4-aminopyrimidine kinase inhibitor series and cannot be replicated by the unsubstituted 6-phenyl or 6-para-tolyl isomers.

Conformational analysis Kinase inhibitor design Structure-activity relationship

Lipophilicity Modulation: cLogP Shift Induced by Ortho-Methyl on 6-Aryl Substituent

The ortho-methyl group on the 6-aryl ring increases lipophilicity compared to the unsubstituted 6-phenyl analog, as quantified by computed logP (cLogP) values. For the target compound, cLogP is estimated at 2.4–2.8, while the 6-phenyl analog (2-methyl-6-phenylpyrimidin-4-amine) yields cLogP of approximately 1.8–2.1 . This increase of ~0.6–0.7 log units reflects the contribution of the additional methyl group and has practical consequences for compound handling (DMSO solubility, aqueous solubility), membrane permeability, and non-specific protein binding in biochemical assays. For procurement decisions, the higher cLogP may favor the o-tolyl derivative in cell-based assays requiring moderate passive permeability, whereas the lower cLogP of the phenyl analog may be preferable for biochemical assays demanding higher aqueous solubility.

Lipophilicity Drug-likeness Physicochemical profiling

Supplier Purity Benchmarking: Quantified Purity Advantage for Reproducible SAR Studies

Procurement of 2-Methyl-6-(o-tolyl)pyrimidin-4-amine from verified suppliers yields certified purity of >98% (HPLC), as documented in the certificate of analysis provided by Labmix24 . In contrast, generic 6-arylpyrimidin-4-amine analogs from unresourced suppliers frequently list purity specifications as ≥95%, with actual purity sometimes falling below 93% due to residual synthetic byproducts (e.g., unreacted aryl boronic acid from Suzuki coupling, des-chloro intermediate) . A 3–5% purity differential corresponds to 30–50 μg of impurity per milligram of compound – sufficient to confound IC₅₀ determinations in enzymatic assays, produce false-positive hits in phenotypic screens, or introduce batch-to-batch variability in SAR campaigns. For laboratories conducting quantitative pharmacology, the >98% specification represents a meaningful quality threshold that directly impacts data reproducibility.

Compound quality control Purity specification Reproducibility

Plk1 Inhibitor Scaffold Classification: Targeted Kinase Relevance versus Broad-Spectrum Pyrimidines

2-Methyl-6-(o-tolyl)pyrimidin-4-amine is explicitly catalogued as a pyrimidinamine derivative within the Plk1 inhibitor chemotype space . This contrasts with many 4-aminopyrimidine analogs, such as 2-methyl-6-phenylpyrimidin-4-amine, which are predominantly associated with acetylcholinesterase (AChE) inhibition activity (reported IC₅₀ ≈ 1.2 μM) rather than kinase inhibition [1]. The differential annotation reflects the structural determinants of target preference: the o-tolyl substitution pattern is compatible with the ATP-binding pocket topology of Plk1, whereas the smaller phenyl substituent favors the peripheral anionic site of AChE. For research programs focused on mitotic kinase inhibition, the Plk1-associated scaffold annotation of the o-tolyl derivative provides a rational starting point that the phenyl analog does not offer. It is important to note that direct comparative biochemical IC₅₀ data for the target compound against Plk1 has not been located in the public domain; the scaffold-target association is based on supplier documentation and patent landscaping, not peer-reviewed potency measurements. This evidence gap should be weighed in procurement decisions where pre-validated biochemical activity is required.

Polo-like kinase 1 Mitotic kinase inhibition Anticancer target engagement

Optimal Procurement and Application Scenarios for 2-Methyl-6-(o-tolyl)pyrimidin-4-amine


Focused Kinase Inhibitor Library Design Targeting Plk1 and Related Mitotic Kinases

Research groups constructing focused 4-aminopyrimidine libraries for mitotic kinase inhibition (Plk1, Aurora kinases) should prioritize 2-Methyl-6-(o-tolyl)pyrimidin-4-amine as a key building block. The o-tolyl substituent introduces conformational restriction that can exploit hydrophobic sub-pockets within the Plk1 ATP-binding site, potentially yielding selectivity advantages over flat 6-phenyl analogs. The compound's Plk1 inhibitor scaffold annotation provides a literature-supported rationale , though direct biochemical validation remains to be performed. The >98% purity ensures that library members are free from confounding synthetic impurities that could generate false SAR signals.

Physicochemical Property Optimization in Lead Optimization Campaigns

When tuning lipophilicity within a 6-arylpyrimidin-4-amine lead series, the o-tolyl derivative offers a cLogP of 2.4–2.8, representing a ~0.6 log unit increase over the 6-phenyl baseline . This property shift is valuable for medicinal chemists seeking to improve passive membrane permeability while remaining within typical drug-like space (cLogP <5). The higher lipophilicity may also enhance binding to hydrophobic protein pockets, though it must be balanced against potential increases in metabolic clearance and hERG binding, which should be assessed experimentally on a case-by-case basis.

Structure-Activity Relationship Studies on Aryl Substitution Topology

For systematic SAR exploration of the 6-aryl position in 2-methylpyrimidin-4-amines, this compound serves as the ortho-methyl reference point in an isomeric series that includes the para-tolyl, meta-tolyl, and unsubstituted phenyl congeners. The ortho isomer's unique dihedral geometry and steric profile make it an essential comparator for dissecting the contributions of torsional angle, electron donation, and steric bulk to biological activity.

Reproducible Biochemical Screening Requiring High-Purity Building Blocks

Laboratories conducting quantitative biochemical assays (e.g., fluorescence polarization, TR-FRET, SPR) should select the Labmix24-sourced material at >98% purity to minimize impurity-driven artifacts. The 3–5% purity advantage over generic 95% purity alternatives translates to substantially lower background signal in sensitive assay formats, reduced false-positive rates in high-throughput screens, and improved lot-to-lot reproducibility essential for long-duration SAR campaigns.

Quote Request

Request a Quote for 2-Methyl-6-(o-tolyl)pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.